
5-Bromo-4-(o-tolyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022598 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022598 typically involves a series of chemical reactions that require specific reagents and conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate under controlled conditions to form the desired product . The reaction conditions often involve precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: For large-scale industrial production, the preparation method is optimized for efficiency and cost-effectiveness. The process is designed to be simple and easy to implement, making it suitable for industrial-scale production. The crystal form of the compound is selected for its good solubility and stability, which facilitates the preparation and storage of pharmaceutical preparations .
Analyse Des Réactions Chimiques
Types of Reactions: MFCD33022598 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD33022598 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed: The major products formed from the reactions of MFCD33022598 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Applications De Recherche Scientifique
MFCD33022598 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, it is explored for its therapeutic potential and its role in drug development. In industry, it is used in the production of various chemical products and materials .
Mécanisme D'action
The mechanism of action of MFCD33022598 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to MFCD33022598 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share similar structural features and reactivity patterns.
Uniqueness: What sets MFCD33022598 apart from similar compounds is its unique combination of stability, reactivity, and solubility. These properties make it particularly valuable for specific applications where other compounds may not perform as well .
Propriétés
Formule moléculaire |
C11H9BrN2O |
|---|---|
Poids moléculaire |
265.11 g/mol |
Nom IUPAC |
5-bromo-4-(2-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-7-4-2-3-5-8(7)10-11(12)14-9(6-15)13-10/h2-6H,1H3,(H,13,14) |
Clé InChI |
LULLORAAERTXTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


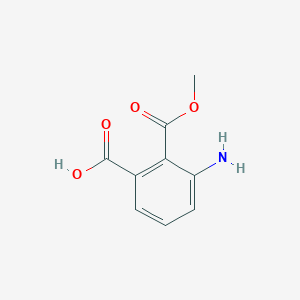
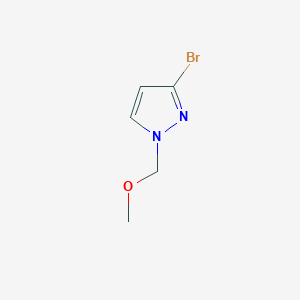
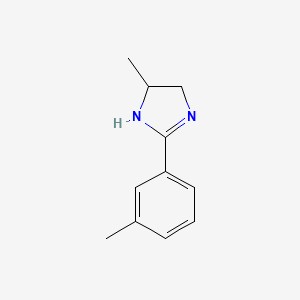
![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13691115.png)
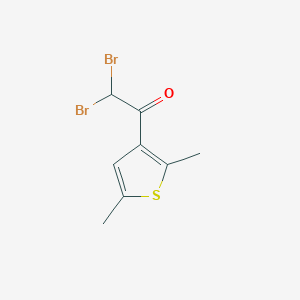
![Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate](/img/structure/B13691131.png)
![3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13691138.png)
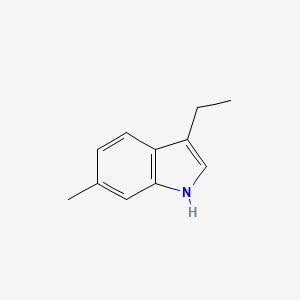
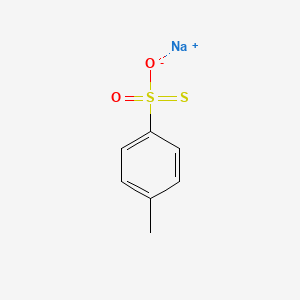
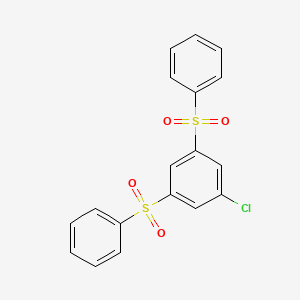
![tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3'-azetidine]-1'-carboxylate](/img/structure/B13691158.png)

![tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane](/img/structure/B13691170.png)

